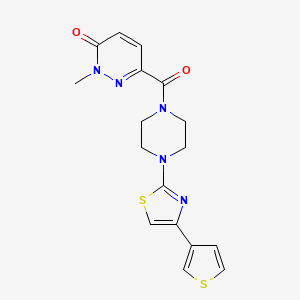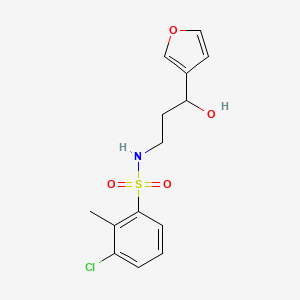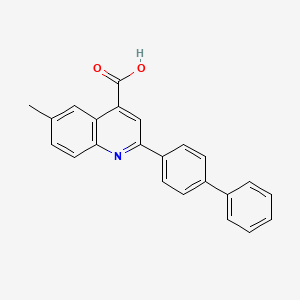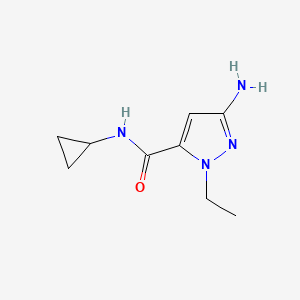![molecular formula C19H19NO5S2 B2570978 Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932303-43-0](/img/structure/B2570978.png)
Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a chemical compound . It contains total 50 bond(s); 27 non-H bond(s), 15 multiple bond(s), 8 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), 1 ether(s) (aromatic), and 1 sulfonamide(s) (thio-/dithio-) .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiophene ring, a sulfamoyl group, and an ethyl carboxylate group . It also contains a methoxy group and a methyl group attached to the phenyl ring .Physical And Chemical Properties Analysis
The molecular formula of this compound is C22H23NO5S2 . Its average mass is 445.552 Da and its mono-isotopic mass is 445.101776 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Complex Organic Compounds : Research includes the development of novel synthesis pathways for complex organic molecules. For example, a study by Rajeswaran and Srinivasan (1994) discusses the synthesis of benzocarbazoloquinones via oxidative cyclization, demonstrating the role of similar compounds in facilitating complex chemical transformations Rajeswaran & Srinivasan, 1994.
Development of Novel Pharmacological Agents : Research on the synthesis of derivatives with potential pharmacological applications, such as anticancer agents, is also a significant area. For instance, Mohareb et al. (2016) explored the synthesis of novel thiophene and benzothiophene derivatives, evaluating their potential as anticancer agents Mohareb, Abdallah, Helal, & Shaloof, 2016.
Pharmacological Applications
- Anticancer Activity : The synthesis of benzothiophene derivatives and their evaluation as anticancer agents indicates a focus on discovering new therapeutic options. The research by Mohareb et al. identifies compounds with significant anti-proliferative activity against various cancer cell lines, highlighting the potential of such compounds in cancer therapy Mohareb, Abdallah, Helal, & Shaloof, 2016.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” would depend on its exact chemical structure and could potentially include a variety of enzymes, receptors, or transport proteins.
Mode of Action
The compound might interact with its targets by forming covalent or non-covalent bonds, leading to changes in the target’s function . The exact nature of these interactions would depend on the compound’s chemical structure and the nature of its target.
Biochemical Pathways
The compound could potentially affect a variety of biochemical pathways depending on its targets . These could include pathways involved in cell signaling, metabolism, or gene expression.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects . These could potentially include changes in cell function, gene expression, or cell survival.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S2/c1-4-25-19(21)17-18(13-7-5-6-8-16(13)26-17)27(22,23)20-14-11-12(2)9-10-15(14)24-3/h5-11,20H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWENOKFKLYLPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=CC(=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2570897.png)
![N-(3-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2570899.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate](/img/structure/B2570904.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2570907.png)

![3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2570909.png)


![1-Oxaspiro[4.4]nonan-4-one](/img/structure/B2570912.png)
![[3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B2570913.png)

